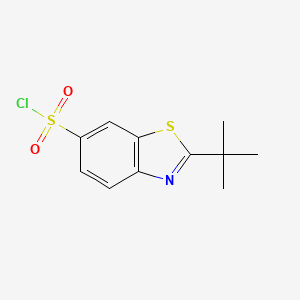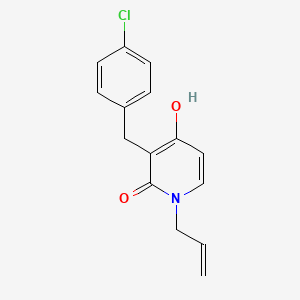![molecular formula C8H9ClN2O3S B1441545 [(4-Methylphenyl)carbamoyl]sulfamyl chloride CAS No. 380885-39-2](/img/structure/B1441545.png)
[(4-Methylphenyl)carbamoyl]sulfamyl chloride
Overview
Description
[(4-Methylphenyl)carbamoyl]sulfamyl chloride is a chemical compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
The synthesis of [(4-Methylphenyl)carbamoyl]sulfamyl chloride typically involves the use of sulfuric chloride as a source of the –SO2– group in a palladium-catalyzed three-component synthesis of sulfonamides . The reaction conditions are carefully controlled to ensure high yields and selectivity. Industrial production methods may vary, but they generally follow similar principles to achieve efficient synthesis.
Chemical Reactions Analysis
[(4-Methylphenyl)carbamoyl]sulfamyl chloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include boronic acids and palladium catalysts . The major products formed from these reactions are diverse sulfonamides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
[(4-Methylphenyl)carbamoyl]sulfamyl chloride has several applications in scientific research. It is used in the synthesis of sulfonamides, which are important in medicinal chemistry for their antibacterial properties . Additionally, this compound is utilized in the development of new materials and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)carbamoyl]sulfamyl chloride involves the formation of sulfonamide bonds through palladium-catalyzed coupling reactions . The molecular targets and pathways involved in these reactions are primarily related to the activation of the sulfonyl group and its subsequent reaction with nucleophiles.
Comparison with Similar Compounds
[(4-Methylphenyl)carbamoyl]sulfamyl chloride can be compared to other sulfonamide-forming reagents, such as sulfuric chloride and DABCO$(SO2)2 . These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions. This compound is unique in its ability to form diverse sulfonamides with high selectivity and yield.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis and scientific research. Its unique reactivity and ability to form valuable sulfonamide intermediates make it an important tool in the field of chemistry.
Properties
IUPAC Name |
N-[(4-methylphenyl)carbamoyl]sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-6-2-4-7(5-3-6)10-8(12)11-15(9,13)14/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHYLSKZZZRJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717294 | |
| Record name | [(4-Methylphenyl)carbamoyl]sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380885-39-2 | |
| Record name | [(4-Methylphenyl)carbamoyl]sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)



![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)

![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)






